3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Description
Crystallographic Analysis and Molecular Geometry
3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS: 85599-32-2) consists of a fused ring system comprising triazolo and pyrimidine moieties with a propanol chain attached at the 6-position of the pyrimidine ring. The molecular formula is C8H10N4O with a molecular weight of 178.19 g/mol.
Computational analysis of this molecule reveals a non-planar structure, which is characteristic of triazolo[1,5-a]pyrimidine derivatives. The non-planarity arises primarily from the propanol side chain, which introduces rotational freedom to the molecular architecture. The dihedral angles within the molecule significantly influence its three-dimensional structure and subsequent interactions with potential biological targets.
The geometry optimization of the molecule, performed using density functional theory (DFT) calculations, indicates that the fused bicyclic core maintains relative planarity, while the propanol chain extends outward from the plane of the heterocyclic system. When examining the optimized structure after adding hydrogens and embedding the conformer, the following structural parameters are observed:
| Structural Parameter | Value |
|---|---|
| Average C-N bond length in triazole ring | 1.33-1.36 Å |
| Average C-N bond length in pyrimidine ring | 1.33-1.38 Å |
| C-C bond length in propanol chain | 1.51-1.54 Å |
| C-O bond length | 1.41-1.43 Å |
| Dihedral angle (O-C-C-C) | Variable conformations observed |
The dihedral angle between the propanol chain and the heterocyclic core is particularly important for understanding the conformational flexibility of the molecule. Computational studies show that this angle can vary significantly, leading to multiple stable conformers.
Spectroscopic Profiling (NMR, IR, UV-Vis)
The spectroscopic profile of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol provides valuable insights into its electronic structure and molecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy of this compound would show characteristic signals for both the aromatic heterocyclic system and the aliphatic propanol chain. The aromatic protons of the triazolopyrimidine system typically appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The protons of the propanol chain would exhibit signals in the upfield region, with the methylene groups adjacent to the heterocyclic system showing a more downfield shift compared to the terminal methylene group next to the hydroxyl function.
The expected carbon-13 NMR spectral pattern would show signals for the eight carbon atoms present in the molecule, with the aromatic carbon atoms appearing in the region of 120-160 ppm and the aliphatic carbon atoms in the region of 30-65 ppm. The carbon attached to the hydroxyl group would typically appear around 60-65 ppm due to the deshielding effect of the oxygen atom.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. The hydroxyl group would show a broad absorption band in the region of 3300-3500 cm⁻¹, while the C-H stretching vibrations of the methylene groups would appear around 2850-2950 cm⁻¹. The heterocyclic system would show C=N and C=C stretching vibrations in the region of 1600-1680 cm⁻¹.
The ultraviolet-visible (UV-Vis) absorption spectrum of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is expected to show multiple absorption bands due to the extended conjugation in the triazolopyrimidine system. Studies on similar triazolopyrimidine derivatives indicate that these compounds exhibit absorption maxima in the range of 240-300 nm, with solvent-dependent shifts that can be attributed to various electronic transitions. The transitions are primarily π→π* and n→π* in nature, reflecting the electronic structure of the heterocyclic core.
Thermodynamic Stability and Conformational Analysis
The thermodynamic stability of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is largely influenced by its molecular structure, particularly the interaction between the heterocyclic core and the propanol side chain. Computational studies using DFT methods have provided insights into the conformational landscape of this molecule.
The compound exhibits multiple stable conformations due to the rotational freedom around the single bonds connecting the propanol chain to the heterocyclic core. The energy differences between these conformers are relatively small, suggesting that the molecule can readily interconvert between different conformational states in solution at room temperature.
A key aspect of the conformational analysis is the examination of the dihedral angles along the propanol chain. When analyzed computationally, the dihedral angle between the oxygen atom and the first three carbon atoms of the chain shows significant variability, indicating multiple energy minima in the conformational energy landscape. This conformational flexibility may play a crucial role in determining how the molecule interacts with potential biological targets.
The non-planarity of the molecule, as indicated by the values of the dihedral angles, significantly impacts its electronic and structural properties. The heterocyclic triazolopyrimidine core tends toward planarity due to the aromatic character and electronic conjugation, while the propanol chain introduces three-dimensional character to the overall molecular structure.
The thermodynamic stability of the compound is further enhanced by potential intramolecular hydrogen bonding interactions between the hydroxyl group of the propanol chain and the nitrogen atoms of the heterocyclic system, particularly in certain conformational arrangements. These intramolecular interactions contribute to the overall energetic stabilization of specific conformers.
Solubility, Partition Coefficients, and Bioavailability Predictions
The physicochemical properties of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol provide important insights into its potential behavior in biological systems. Computational analyses have yielded valuable data on key molecular descriptors that influence solubility, lipophilicity, and potential bioavailability.
The calculated octanol-water partition coefficient (LogP) for this compound indicates its distribution behavior between lipid and aqueous phases. Computational methods have determined this value, which is crucial for predicting membrane permeability and overall bioavailability.
The topological polar surface area (TPSA) represents another important parameter for predicting passive molecular transport across membranes. For 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, the calculated TPSA reflects the contribution of nitrogen atoms in the heterocyclic core and the hydroxyl group in the propanol chain.
The hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts further characterize the compound's capacity for forming intermolecular interactions, which significantly influence its solubility and biological interactions.
The number of rotatable bonds in the molecule, primarily in the propanol side chain, contributes to its conformational flexibility and affects its entropy of binding when interacting with potential biological targets.
These molecular descriptors collectively provide insights into the compound's potential pharmaceutical relevance, as summarized in the following table:
| Molecular Descriptor | Calculated Value | Significance |
|---|---|---|
| Molecular Weight | 178.19 g/mol | Below 500, favorable for membrane permeation |
| LogP | Moderate value | Balances aqueous solubility and membrane permeability |
| TPSA | Moderate range | Influences passive membrane permeability |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Within acceptable range for bioavailability |
| Hydrogen Bond Acceptors | Multiple N atoms + O atom | Contributes to aqueous solubility |
| Rotatable Bonds | Present in propanol chain | Affects conformational flexibility |
The presence of the hydroxyl group in the propanol side chain enhances the water solubility of the compound compared to similar derivatives lacking this polar functional group. Simultaneously, the heterocyclic core provides a degree of lipophilicity that maintains a balance between aqueous solubility and membrane permeability.
The moderate values of these molecular descriptors suggest that 3-(Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol may exhibit favorable absorption characteristics according to established pharmaceutical guidelines. The compound appears to balance hydrophilic and lipophilic properties, which is often desirable for orally administered compounds.
Properties
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKLNRWUTAAYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574780 | |
| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85599-32-2 | |
| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure A: Amine Addition to Triazolo[1,5-a]pyrimidine Dichloride
- The dichloride intermediate of the triazolo[1,5-a]pyrimidine is dissolved in DMF.
- The appropriate amine or amine hydrochloride (1.5–3 equiv) is added, followed by triethylamine (3 equiv) if necessary.
- The mixture is stirred at room temperature for 0.5–2 hours.
- The reaction is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification is performed by flash chromatography.
General Procedure B: Alkoxy Side Chain Introduction
- The halogenated triazolo[1,5-a]pyrimidine intermediate is reacted with the alkoxide form of 3-hydroxypropanol.
- The reaction is carried out in an aprotic solvent such as DMF or tetrahydrofuran (THF) with a base like NaH.
- After completion, the mixture is worked up by aqueous extraction and purified by reversed-phase HPLC to yield the desired 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Cyclization to form core | Aminotriazole + β-dicarbonyl, DMF, rt | Mild conditions, one-step synthesis | 70–85 |
| Halogenation of core | POCl3, reflux | Introduces reactive halogen for substitution | 75–90 |
| Nucleophilic substitution | NaH, 3-hydroxypropanol, DMF, 0–25 °C | Controlled to avoid side reactions | 60–80 |
| Purification | Flash chromatography or reversed-phase HPLC | Ensures high purity (>98%) | — |
Research Findings and Analytical Data
Purity and Characterization : The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis. The presence of the propan-1-ol side chain is confirmed by characteristic signals in the 1H NMR spectrum (e.g., triplets and multiplets corresponding to the –CH2– groups and hydroxyl proton).
Biological Relevance : The synthetic accessibility of this compound allows for its evaluation in various biological assays, including CNS-related targets and enzyme inhibition studies, as the triazolo[1,5-a]pyrimidine scaffold is known for its pharmacological versatility.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Core ring formation | One-step cyclization of aminotriazole + β-dicarbonyl | DMF or ethanol, mild heating | Efficient, versatile scaffold access | Requires pure starting materials |
| Halogenation | Treatment with POCl3 | Reflux, chlorination at 6-position | Activates site for substitution | Harsh reagent, requires careful handling |
| Side chain introduction | Nucleophilic substitution with 3-hydroxypropyl alkoxide | NaH, DMF, 0–25 °C | High regioselectivity | Sensitive to moisture |
| Purification | Flash chromatography or reversed-phase HPLC | Silica gel or C18 columns | High purity product | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazolo-pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction is crucial in its role as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Hydrophilicity : The target compound’s hydroxyl group enhances water solubility compared to halogenated derivatives (e.g., Cl/F-substituted analogs in ), but less than the dihydrochloride salt .
- Stability : Halogens (Cl, F) in analogs like may enhance metabolic stability and target binding via hydrophobic interactions.
Microtubule-Stabilizing Derivatives
Several triazolo-pyrimidine derivatives are studied as microtubule-stabilizing agents for neurodegenerative diseases. For example:
- (R)-3-(4-(5-Chloro-7-((3,3-dimethylbutan-2-yl)amino)...propan-1-ol (): Exhibits nanomolar-range activity in tubulin polymerization assays due to chloro/fluoro substituents and tertiary amine .
- (S)-3-(4-(5-Chloro-7-((1-cyclopropylethyl)amino)...propan-1-aminium Formate (): The dimethylamino group enhances blood-brain barrier penetration, critical for CNS-targeted therapies .
In contrast, the target compound lacks these substituents, suggesting reduced potency but possibly fewer off-target effects.
Antimicrobial and Antiproliferative Activity
- Pyrazolo-pyrimidine derivatives (e.g., ) show antimicrobial activity due to the dimethylamino-phenyl group, which may disrupt bacterial membranes .
- Propanoic acid derivatives () exhibit antiproliferative properties, likely via carboxylic acid-mediated interactions with enzymes .
Biological Activity
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS No. 85599-32-2) is a compound of interest due to its potential biological activities. It belongs to the class of triazolo-pyrimidine derivatives, which have been widely studied for their pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 178.19 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies demonstrate that triazolo-pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines.
Case Study: Antitumor Activity
A study published in Molecules reported the synthesis of new triazolo-pyrimidine derivatives and their evaluation against human breast cancer cell lines MDA-MB-231 and MCF-7. The most potent compounds exhibited IC50 values of 17.83 μM and 19.73 μM respectively, indicating strong antiproliferative effects compared to Cisplatin . This suggests that similar derivatives could offer therapeutic potential in cancer treatment.
| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |
|---|---|---|
| 4c | 17.83 μM | 20.33 μM |
| 4j | 19.73 μM | 19.73 μM |
| Cisplatin | Reference | Reference |
Antibacterial Activity
Another area of interest is the antibacterial activity of triazolo-pyrimidine derivatives. Some studies indicate that these compounds can inhibit bacterial growth and may be effective against resistant strains.
Mechanism of Action
The mechanism often involves interference with DNA replication or protein synthesis pathways in bacteria. The presence of the triazole ring is crucial for binding to bacterial enzymes or receptors.
Pharmacological Implications
The diverse biological activities associated with this compound suggest its potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for further investigation in pharmacology.
Q & A
Q. What are the standard synthetic routes for 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol?
The compound is synthesized via fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF. Key steps include:
- Step 1: Reactants fused at 100–120°C for 10–12 minutes.
- Step 2: Cooling and methanol addition to precipitate the product.
- Step 3: Crystallization in ethanol and air-drying (yield: ~70%, melting point: 205–207°C) . Characterization involves IR (C=N stretch at 1600–1650 cm⁻¹), H/C NMR (δ 7.2–8.5 ppm for aromatic protons), and MS (m/z 533 molecular ion peak) .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
- IR Spectroscopy: Identifies functional groups (e.g., C=N, C=O stretches).
- NMR: H NMR resolves proton environments (e.g., triazole vs. pyrimidine protons); C NMR confirms carbon backbone.
- Mass Spectrometry: Validates molecular weight and fragmentation patterns.
- Elemental Analysis: Matches calculated vs. observed C/H/N ratios (e.g., C: 54.2%, H: 4.5%, N: 21.1%) .
Advanced Research Questions
Q. How can researchers optimize low yields in triazolopyrimidine synthesis?
- Catalyst Use: Ionic liquids like BMIM-PF6 improve reaction efficiency (yields: 20–83%) by stabilizing intermediates .
- Solvent Optimization: DMF enhances solubility of aromatic aldehydes, while methanol aids precipitation .
- Temperature Control: Excess heat may degrade reactants; maintaining 100–120°C prevents side reactions .
Q. How to resolve contradictory spectroscopic data during characterization?
- Cross-Validation: Compare NMR/IR with computational models (e.g., DFT simulations).
- Calibration: Use internal standards (e.g., TMS for NMR) and replicate experiments to confirm peaks .
- Case Study: Excess NaBH in hydrogenation reactions led to unexpected dihydro derivatives, requiring LC-MS to identify byproducts .
Q. What computational methods predict the reactivity of triazolopyrimidine derivatives?
- DFT Studies: Model electrophilic substitution at the pyrimidine ring (e.g., C6 position) and triazole ring reduction pathways .
- Molecular Docking: Predict binding affinities for biological targets (e.g., antifungal enzymes) using software like AutoDock .
Q. How to design analogs with enhanced biological activity?
- Structural Modifications:
Q. What challenges arise during scale-up of triazolopyrimidine synthesis?
- Purification: Column chromatography is impractical at scale; recrystallization in ethanol ensures purity (>95%) .
- Reagent Availability: High-purity aminotriazole is critical; impurities reduce yields by 15–20% .
Q. How to assess stability under varying experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
